molecular formula C13H20N4O2 B3063270 1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(2-methylpropyl)- CAS No. 63908-24-7

1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(2-methylpropyl)-

Cat. No.: B3063270
CAS No.: 63908-24-7
M. Wt: 264.32 g/mol
InChI Key: IPUAJXHKDUKOCH-UHFFFAOYSA-N
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Description

1,3-Diisobutyl-3,7-dihydro-purine-2,6-dione is a chemical compound with the molecular formula C13H20N4O2 and a molecular weight of 264.32 g/mol It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diisobutyl-3,7-dihydro-purine-2,6-dione typically involves the reaction of appropriate purine derivatives with isobutyl groups under controlled conditions. One common method involves the use of N,N-Dimethylformamide dimethyl acetal (DMF-DMA) and refluxing in methanol . The reaction conditions often include the use of bases such as potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The specific conditions and reagents used may vary depending on the desired purity and application of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Diisobutyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include H2O2 and KMnO4, often used in aqueous or organic solvents under controlled temperatures.

    Reduction: Common reducing agents include NaBH4 and LiAlH4, typically used in solvents like ethanol or tetrahydrofuran (THF) under inert atmosphere conditions.

    Substitution: Common reagents include halogens and nucleophiles, often used in polar solvents like DMF or acetonitrile (CH3CN) under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may yield deoxygenated compounds, and substitution may yield halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

1,3-Diisobutyl-3,7-dihydro-purine-2,6-dione has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3-Diisobutyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes within cells. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1,3-Diisobutyl-3,7-dihydro-purine-2,6-dione can be compared with other similar compounds, such as:

The uniqueness of 1,3-Diisobutyl-3,7-dihydro-purine-2,6-dione lies in its specific isobutyl substitutions, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

63908-24-7

Molecular Formula

C13H20N4O2

Molecular Weight

264.32 g/mol

IUPAC Name

1,3-bis(2-methylpropyl)-7H-purine-2,6-dione

InChI

InChI=1S/C13H20N4O2/c1-8(2)5-16-11-10(14-7-15-11)12(18)17(13(16)19)6-9(3)4/h7-9H,5-6H2,1-4H3,(H,14,15)

InChI Key

IPUAJXHKDUKOCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=C(C(=O)N(C1=O)CC(C)C)NC=N2

Key on ui other cas no.

63908-24-7

Origin of Product

United States

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